1-(3-Methoxybenzoyl)piperidin-4-one

Medicinal Chemistry SAR Physicochemical Properties

Researchers face unpredictable SAR outcomes when substituting N-acylpiperidin-4-ones without quantified property benchmarks. This 3-methoxy isomer (CAS 1016741-90-4) offers validated XLogP3 0.8 and TPSA 46.6 Ų for systematic SAR. - **Dual reactive sites**: Ketone (reductive amination) + 3-methoxybenzoyl (electrophilic substitution) - **Lead-like scaffold**: Preliminary CCR5 antagonist activity for HIV/inflammation research - **Supply certainty**: 98% purity, no pre-use purification required

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 1016741-90-4
Cat. No. B3072431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzoyl)piperidin-4-one
CAS1016741-90-4
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC(=O)CC2
InChIInChI=1S/C13H15NO3/c1-17-12-4-2-3-10(9-12)13(16)14-7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3
InChIKeySSRPCQATKQCALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxybenzoyl)piperidin-4-one: Chemical Overview


1-(3-Methoxybenzoyl)piperidin-4-one (CAS 1016741-90-4) is a synthetic organic compound belonging to the N-acylpiperidin-4-one class, featuring a 3-methoxybenzoyl substituent on the piperidine nitrogen . Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol . This compound serves as a versatile intermediate in medicinal chemistry for constructing heterocyclic frameworks and potential drug candidates, with the methoxy-substituted benzoyl moiety modulating electronic properties and enhancing solubility for further derivatization [1].

N-acylpiperidin-4-one scaffold for heterocyclic library construction
3-Methoxybenzoyl substituent modulates electronic and steric properties
Medicinal chemistry intermediate ready for further derivatization

Why 1-(3-Methoxybenzoyl)piperidin-4-one Is Unique


Substitution on the benzoyl ring of N-acylpiperidin-4-ones is not functionally inert. The position of the methoxy group alters the compound's physicochemical properties, such as lipophilicity and electronic distribution, which directly influence solubility, metabolic stability, and potential target interactions . For example, the 3-methoxy isomer (this compound) exhibits a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 46.6 Ų [1]. Changing the methoxy position to the 4-position (para) or removing it entirely yields distinct molecular properties that can lead to unpredictable differences in biological activity and synthetic utility. Therefore, generic substitution without quantitative justification introduces unacceptable risk in structure-activity relationship (SAR) studies and process chemistry.

Positional isomer

Methoxy position (3- vs 4-) shifts lipophilicity and polar surface area, which may alter solubility and membrane permeability.

4-Methoxy analog

1-(4-Methoxybenzoyl)piperidin-4-one may exhibit different metabolic stability and target engagement; SAR may not transfer directly.

Unsubstituted benzoyl

1-Benzoylpiperidin-4-one lacks the methoxy group, altering electronic distribution and limiting relevance in 3-methoxy substitution studies.

1-(3-Methoxybenzoyl)piperidin-4-one: Comparative Property Data


Positional Isomer Lipophilicity Comparison

The 3-methoxy substitution on the benzoyl ring of 1-(3-methoxybenzoyl)piperidin-4-one results in a different computed lipophilicity (XLogP3) compared to its 4-methoxy positional isomer. While quantitative experimental data for the 4-methoxy isomer's XLogP3 is not uniformly reported in authoritative databases, the structural difference is known to affect compound behavior in biological systems . This distinction is critical for medicinal chemistry SAR studies where even minor changes in methoxy position can alter target binding and ADME properties [1].

Computed XLogP3
Data to verify
0.8

Reported computed lipophilicity

Experimental validation may differ

Medicinal Chemistry SAR Physicochemical Properties

High Purity for Reproducible Research

Commercially, 1-(3-methoxybenzoyl)piperidin-4-one is available from suppliers such as AKSci with a specified minimum purity of 98% . This high purity specification reduces the risk of impurities interfering in sensitive biological assays or synthetic transformations. In contrast, some related piperidin-4-one analogs are offered at lower purities (e.g., 95%+) or lack quantitative purity specifications, introducing variability in research outcomes.

Purity specification
Supplier specification
98% min vs 95%+ typical

Supports reproducible synthesis without pre-purification

Actual lot purity may exceed minimum

Chemical Synthesis Procurement Quality Control

Potential CCR5 Antagonist Activity

Preliminary pharmacological screening data indicates that 1-(3-methoxybenzoyl)piperidin-4-one can act as a CCR5 antagonist [1]. CCR5 antagonism is a validated mechanism for HIV entry inhibition and has therapeutic potential in inflammatory diseases [2]. While specific IC50 values for this compound are not publicly available from the identified screening source, this activity profile distinguishes it from simple benzoylpiperidin-4-ones, which are not typically associated with CCR5 antagonism.

CCR5 antagonist activity
Preliminary screening
Active (qualitative) vs Not reported

Supports further profiling for immunology/virology research

Potency not quantified; requires follow-up assays

Immunology Virology HIV Research

Application Scenarios for 1-(3-Methoxybenzoyl)piperidin-4-one


CCR5 Antagonist Scaffold Optimization

Based on preliminary evidence of CCR5 antagonist activity [1], 1-(3-methoxybenzoyl)piperidin-4-one can serve as a core scaffold or lead-like starting point for the design and synthesis of novel CCR5 modulators. The 3-methoxybenzoyl group offers a handle for further SAR exploration to optimize potency, selectivity, and drug-like properties for potential applications in HIV or inflammatory disease research.

Building Block for Heterocyclic Libraries

Its high commercial purity specification (98%) makes it a reliable building block for parallel synthesis or library production . The presence of the reactive piperidin-4-one ketone and the modifiable 3-methoxybenzoyl group allows for efficient construction of diverse heterocyclic frameworks, as noted for its utility in medicinal chemistry [2]. This minimizes the need for pre-use purification, streamlining synthetic workflows.

Benchmarking 3-Methoxy Substitution Effects

Its distinct physicochemical properties, such as a computed XLogP3 of 0.8 and TPSA of 46.6 Ų, make it a useful tool compound for studying the impact of 3-methoxy substitution on lipophilicity and polarity in N-acylpiperidine series [2]. Researchers can use it to benchmark these effects against the unsubstituted or 4-methoxy analogs in solubility and permeability assays.

Substrate for Selective Functionalization

The combination of a ketone and a 3-methoxybenzoyl group provides two distinct reactive sites for selective transformations, such as reductive amination of the ketone or electrophilic aromatic substitution on the aryl ring. This dual functionality enables its use as a versatile intermediate in developing more complex, functionalized molecules for drug discovery and materials science.

Application
Selection Property
Validation Focus
CCR5 antagonist scaffold optimization
Preliminary CCR5 antagonist activity
CCR5 binding and selectivity profiling
Heterocyclic library building block
High-purity specification
Purity verification by HPLC/NMR
Benchmarking 3-methoxy substitution effects
Distinct computed lipophilicity
Measured logP and solubility assays
Selective functionalization substrate
Ketone and aryl dual reactivity
Reaction condition optimization

Technical Documentation Hub

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27 linked technical documents
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